
D-Leucine, L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Leucine, L-alanyl-: is a dipeptide composed of D-Leucine and L-Alanine. This compound is known for its role as a source donor of L-Leucine, an essential amino acid important for protein synthesis and various metabolic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Leucine, L-alanyl- can be synthesized through various methods, including chemical synthesis and chemoenzymatic methods. One common approach involves the use of nonribosomal peptide synthetase-based methods and L-amino acid α-ligase-based methods, which enable the production of dipeptides through fermentative processes .
Industrial Production Methods: Industrial production of dipeptides like D-Leucine, L-alanyl- often involves fermentative processes due to their efficiency and cost-effectiveness. These methods utilize specific enzymes to catalyze the formation of peptide bonds between amino acids .
Chemical Reactions Analysis
Types of Reactions: D-Leucine, L-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or hydrogen, leading to the reduction of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, D-Leucine, L-alanyl- is used as a model compound to study peptide bond formation and stability. It also serves as a precursor for the synthesis of more complex peptides .
Biology: In biological research, this compound is used to study protein synthesis and metabolic pathways. It is also utilized in cell culture media to provide essential amino acids for cell growth .
Medicine: In medicine, D-Leucine, L-alanyl- is investigated for its potential therapeutic applications, including its role in muscle metabolism and recovery. It is also studied for its potential use in treating metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods. It is also employed in the synthesis of bioactive peptides for various applications .
Mechanism of Action
D-Leucine, L-alanyl- exerts its effects primarily through its role as a source donor of L-Leucine. L-Leucine is known to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in protein synthesis and muscle growth. The compound also influences various metabolic pathways involved in energy production and amino acid metabolism .
Comparison with Similar Compounds
L-Alanyl-L-glutamine: Known for its stability and efficacy in elevating plasma and muscle glutamine levels.
L-Alanyl-L-alanine: Another dipeptide with similar properties and applications.
Glycyl-glycyl-D-leucine: A dipeptide used in similar research applications.
Uniqueness: D-Leucine, L-alanyl- is unique due to its specific combination of D-Leucine and L-Alanine, which provides distinct metabolic and physiological effects. Its role as a source donor of L-Leucine makes it particularly valuable in studies related to protein synthesis and muscle metabolism .
Properties
CAS No. |
67392-70-5 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m0/s1 |
InChI Key |
RDIKFPRVLJLMER-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


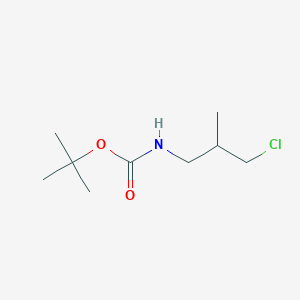
![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
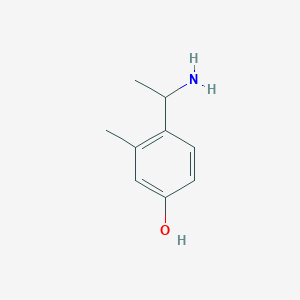
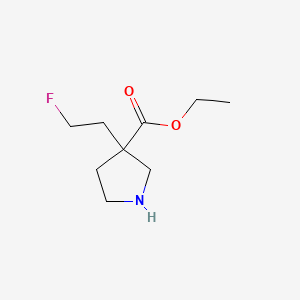
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
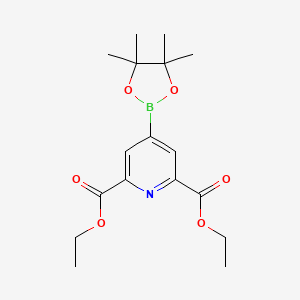
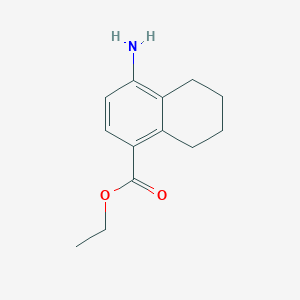
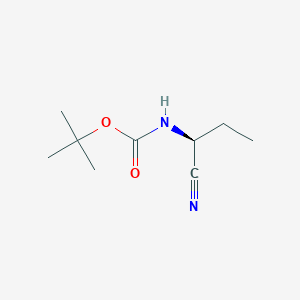
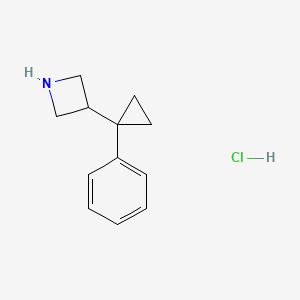

![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)
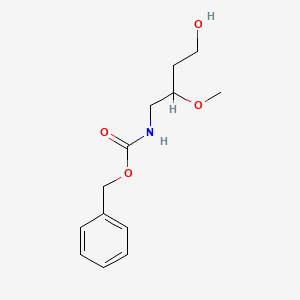
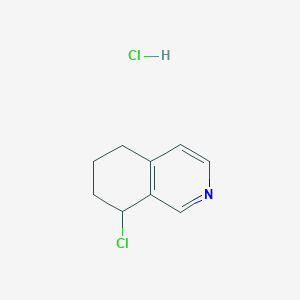
![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
